molecular formula C20H23Cl2NO2 B10801496 1-[Bis(4-chlorophenyl)methoxy]-3-pyrrolidin-1-ylpropan-2-ol

1-[Bis(4-chlorophenyl)methoxy]-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B10801496
M. Wt: 380.3 g/mol
InChI Key: MZRNPVMMFFYDMP-UHFFFAOYSA-N
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Description

1-[Bis(4-chlorophenyl)methoxy]-3-pyrrolidin-1-ylpropan-2-ol is a synthetic organic compound characterized by a central propan-2-ol backbone substituted with a bis(4-chlorophenyl)methoxy group and a pyrrolidin-1-yl moiety.

Properties

Molecular Formula

C20H23Cl2NO2

Molecular Weight

380.3 g/mol

IUPAC Name

1-[bis(4-chlorophenyl)methoxy]-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C20H23Cl2NO2/c21-17-7-3-15(4-8-17)20(16-5-9-18(22)10-6-16)25-14-19(24)13-23-11-1-2-12-23/h3-10,19-20,24H,1-2,11-14H2

InChI Key

MZRNPVMMFFYDMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(COC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Biological Activity

1-[Bis(4-chlorophenyl)methoxy]-3-pyrrolidin-1-ylpropan-2-ol, a compound with significant potential in pharmacology, has been investigated for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C16H19Cl2N2OC_{16}H_{19}Cl_2N_2O, with a molecular weight of approximately 320.24 g/mol. The structure consists of a pyrrolidine ring and two para-chlorophenyl groups linked via a methoxy group.

PropertyValue
Molecular FormulaC16H19Cl2N2OC_{16}H_{19}Cl_2N_2O
Molecular Weight320.24 g/mol
LogP3.5
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential, particularly against glioblastoma. Research indicates that it exhibits cytotoxic effects on glioblastoma cell lines by inhibiting key signaling pathways associated with tumor growth.

  • Mechanism of Action : The compound has been shown to inhibit AKT signaling, which is crucial for glioma cell survival and proliferation. Inhibition of this pathway leads to reduced cell viability and increased apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that treatment with the compound resulted in a significant decrease in neurosphere formation in patient-derived glioma stem cells, indicating its potential as a therapeutic agent against aggressive brain tumors .
    • In vitro assays revealed an EC50 value in the low micromolar range against several glioblastoma cell lines, showcasing its potency .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Antibacterial Efficacy :
    • The minimal inhibitory concentration (MIC) values for several strains were determined, showing effective antibacterial activity ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .
    • Additionally, it demonstrated antimycobacterial activity with an MIC value of 40 µg/mL against Mycobacterium tuberculosis .

Comparative Analysis of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/EC50Observations
AnticancerGlioblastoma Cell LinesLow micromolarEffective in inhibiting cell viability
AntibacterialStaphylococcus aureus31.25 - 62.5 µg/mLBroad-spectrum activity
AntimycobacterialMycobacterium tuberculosis40 µg/mLSignificant activity

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison requires analyzing structural analogs, pharmacological profiles, and physicochemical properties. However, insights can be inferred from related compounds:

Structural Analogs in the Evidence

Compound from :

  • Structure: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-... (abbreviated for clarity).
  • Comparison:

  • Both compounds share a bis(aryl)methoxy group, but the substituents differ (4-chlorophenyl vs. 4-methoxyphenyl/phenyl). Chlorine substituents typically increase lipophilicity and metabolic stability compared to methoxy groups.
  • The pyrrolidine moiety in the target compound contrasts with the tetrahydrofuran and pyrimidinone systems in ’s compound, suggesting divergent biological targets.

Compounds from : Example 64: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate. Comparison:

  • The chromenone-pyrazolo[3,4-c]pyrimidine core in Example 64 is structurally distinct from the propan-2-ol-pyrrolidine system. However, both compounds feature halogenated aromatic rings (4-chlorophenyl vs. 3-fluorophenyl), which may influence receptor binding affinity.
  • Example 64’s ester group contrasts with the hydroxyl group in the target compound, affecting solubility and bioavailability.

Pharmacological and Physicochemical Trends

  • Bioactivity: Pyrrolidine-containing compounds often exhibit affinity for adrenergic or dopaminergic receptors, whereas pyrimidine/chromenone derivatives () are more common in kinase inhibition or anticancer applications.

Data Table: Hypothetical Comparison (Based on Structural Inference)

Property Target Compound Compound Example 64 ()
Core Structure Propan-2-ol + pyrrolidine Tetrahydrofuran + pyrimidinone Chromenone + pyrazolopyrimidine
Aromatic Substituents Bis(4-chlorophenyl) Bis(4-methoxyphenyl)/phenyl 3-Fluorophenyl + fluorobenzoate
Key Functional Groups Hydroxyl, pyrrolidine Methoxy, thiopyrimidinone Ester, amino, fluorinated rings
Predicted logP ~3.5–4.2 ~2.8–3.5 ~2.0–2.8
Potential Therapeutic Area CNS disorders Antiviral/antitumor Oncology/inflammation

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